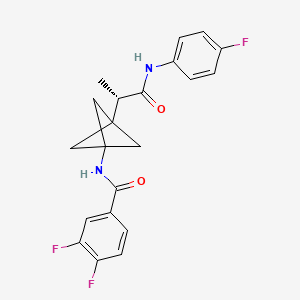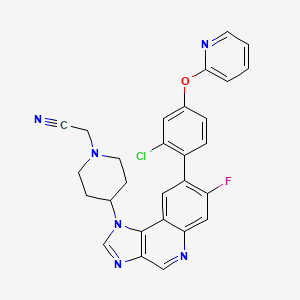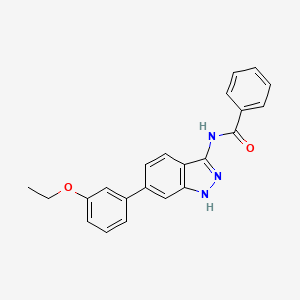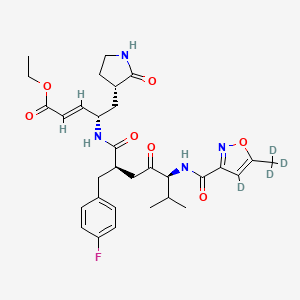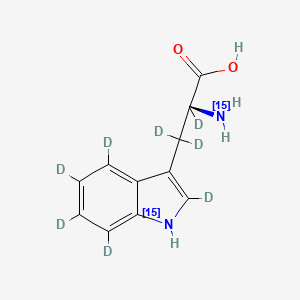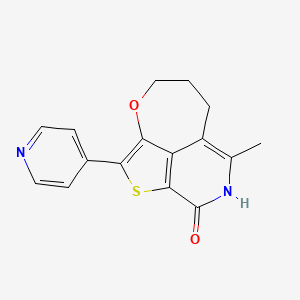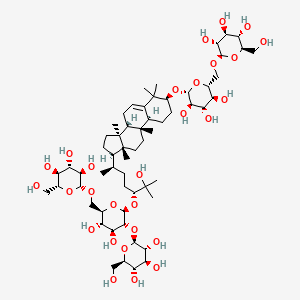
11-Deoxymogroside V
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Deoxymogroside V is a cucurbitane triterpene glycoside derived from the fruit of Siraitia grosvenorii, commonly known as Luo Han Guo or monk fruit. This compound is known for its intense sweetness and is used as a natural sweetener. It is part of a group of mogrosides, which are responsible for the sweet taste of the fruit .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-Deoxymogroside V involves the extraction of mogrosides from the dried fruit of Siraitia grosvenorii. The extraction process typically uses ethanol or aqueous alcohol as solvents. The crude extract is then subjected to various purification steps, including column chromatography, to isolate this compound .
Industrial Production Methods: Industrial production of this compound often employs carbon dioxide extraction, which is considered efficient for extracting mogrosides from the fruit. This method ensures a high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 11-Deoxymogroside V undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert this compound into other mogrosides or related compounds.
Reduction: This reaction can modify the glycosidic bonds in the compound.
Substitution: This reaction can replace specific functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions include various mogrosides and their derivatives, such as 11-oxo-mogroside V and 11-deoxyisomogroside V .
Scientific Research Applications
11-Deoxymogroside V has several scientific research applications:
Chemistry: It is used as a reference compound for studying the structure and properties of cucurbitane glycosides.
Biology: It is studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Research has shown that mogrosides, including this compound, may have potential therapeutic effects in managing diabetes and obesity.
Industry: It is used as a natural sweetener in food and beverage products
Mechanism of Action
The mechanism of action of 11-Deoxymogroside V involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges reactive oxygen species, reducing oxidative stress in cells.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines.
Blood Glucose Modulation: It influences glucose metabolism, potentially aiding in the management of diabetes
Comparison with Similar Compounds
- Mogroside V
- 11-Deoxyisomogroside V
- 11-Deoxymogroside VI
- 11-oxo-mogroside V
Comparison: 11-Deoxymogroside V is unique due to its specific glycosidic structure, which contributes to its distinct sweetness and potential health benefits. Compared to other mogrosides, it has a different profile of biological activities and stability .
Properties
Molecular Formula |
C60H102O28 |
|---|---|
Molecular Weight |
1271.4 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[[(3S,8R,9R,10S,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C60H102O28/c1-24(9-13-35(57(4,5)78)87-55-50(88-54-49(77)43(71)38(66)30(21-63)83-54)45(73)40(68)32(85-55)23-80-52-47(75)42(70)37(65)29(20-62)82-52)25-15-16-60(8)33-12-10-26-27(58(33,6)17-18-59(25,60)7)11-14-34(56(26,2)3)86-53-48(76)44(72)39(67)31(84-53)22-79-51-46(74)41(69)36(64)28(19-61)81-51/h10,24-25,27-55,61-78H,9,11-23H2,1-8H3/t24-,25-,27-,28-,29-,30-,31-,32-,33-,34+,35-,36-,37-,38-,39-,40-,41+,42+,43+,44+,45+,46-,47-,48-,49-,50-,51-,52-,53+,54+,55+,58+,59-,60+/m1/s1 |
InChI Key |
FXMONPOKYCDPKD-KUWQHOJOSA-N |
Isomeric SMILES |
C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)[C@H]4CC[C@@]5([C@@]4(CC[C@@]6([C@H]5CC=C7[C@H]6CC[C@@H](C7(C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)C)C)C |
Canonical SMILES |
CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CCC5(C4(CCC6(C5CC=C7C6CCC(C7(C)C)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


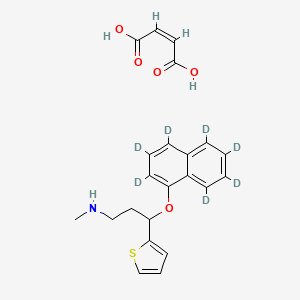
![3-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12417959.png)
